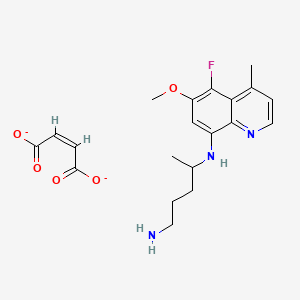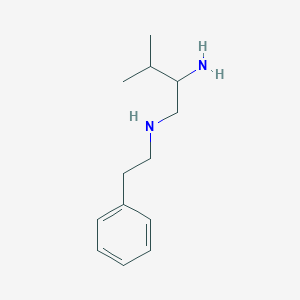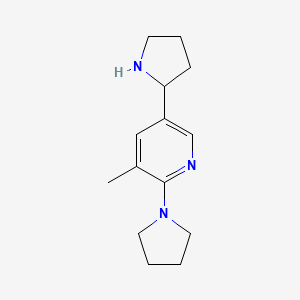
1-(((4-Nitrophenyl)amino)oxy)butane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((4-Nitrophenyl)amino)oxy)butane-1,2-dione is an organic compound characterized by the presence of a nitrophenyl group attached to an aminooxy moiety, which is further connected to a butane-1,2-dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((4-Nitrophenyl)amino)oxy)butane-1,2-dione typically involves the reaction of 4-nitroaniline with butane-1,2-dione in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(((4-Nitrophenyl)amino)oxy)butane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the aminooxy group under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(((4-Nitrophenyl)amino)oxy)butane-1,2-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(((4-Nitrophenyl)amino)oxy)butane-1,2-dione involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the aminooxy moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Nitrophenyl)butane-1,3-dione: Similar structure but with a different functional group arrangement.
2-(4-Nitrophenyl)oxirane: Contains an oxirane ring instead of a butane-1,2-dione structure.
Uniqueness
1-(((4-Nitrophenyl)amino)oxy)butane-1,2-dione is unique due to its combination of a nitrophenyl group with an aminooxy moiety, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C10H10N2O5 |
|---|---|
Molekulargewicht |
238.20 g/mol |
IUPAC-Name |
(4-nitroanilino) 2-oxobutanoate |
InChI |
InChI=1S/C10H10N2O5/c1-2-9(13)10(14)17-11-7-3-5-8(6-4-7)12(15)16/h3-6,11H,2H2,1H3 |
InChI-Schlüssel |
GWEKKRJADSLWAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(=O)ONC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11821190.png)

amine](/img/structure/B11821205.png)
![rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B11821206.png)






